

Fmoc-D-cysteine Amide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Fmoc-D-cys-NH₂

Cat. No.: B15377555

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This technical guide provides essential information on Fmoc-D-cysteine amide (**Fmoc-D-Cys-NH₂**), a critical building block for peptide synthesis, particularly in the development of novel peptide-based therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Data

Fmoc-D-cysteine amide is a derivative of the non-proteinogenic D-cysteine amino acid, protected at the N-terminus with a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is base-labile, allowing for selective removal during solid-phase peptide synthesis (SPPS). While a dedicated CAS number for the unprotected **Fmoc-D-cys-NH₂** is not readily available in public databases, the molecular weight is a calculated value based on its chemical formula.

Parameter	Value
Compound Name	Fmoc-D-cysteine amide
Abbreviation	Fmoc-D-Cys-NH ₂
Molecular Formula	C ₁₈ H ₁₈ N ₂ O ₃ S
Molecular Weight	342.41 g/mol
CAS Number	Not definitively available

Significance in Peptide and Drug Development

The incorporation of D-amino acids, such as D-cysteine, into peptide chains offers significant advantages in drug design. Peptides containing D-amino acids exhibit enhanced stability against enzymatic degradation by proteases, which are highly specific for L-amino acids.^[1] This increased stability translates to a longer half-life and improved bioavailability of peptide-based drugs.^[1] The unique stereochemistry of D-amino acids can also influence the peptide's secondary structure, potentially leading to novel receptor binding affinities and biological activities. D-cysteine, in particular, provides a reactive thiol group that can be used for forming disulfide bridges to create cyclic peptides, or for conjugation to other molecules.^{[2][3]}

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual solid-phase synthesis of a peptide amide incorporating **Fmoc-D-Cys-NH₂** using a Rink Amide resin.^{[4][5]} Reagent equivalents and reaction times may need to be optimized for specific peptide sequences.

1. Resin Preparation:

- Place the Rink Amide resin in a suitable reaction vessel.
- Swell the resin in dimethylformamide (DMF) for at least 1 hour.

2. Fmoc Deprotection:

- Drain the DMF from the swelled resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the piperidine solution and repeat the treatment for another 15-20 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

- In a separate vessel, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-D-Cys(Trt)-OH, as the thiol group requires protection during synthesis) (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
- Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- To ensure complete coupling, a colorimetric test (e.g., ninhydrin test) can be performed.

4. Capping (Optional):

- If the coupling is incomplete, any unreacted free amines on the resin can be capped to prevent the formation of deletion sequences. This is typically done by treating the resin with a solution of acetic anhydride and a base in DMF.

5. Repetition:

- Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

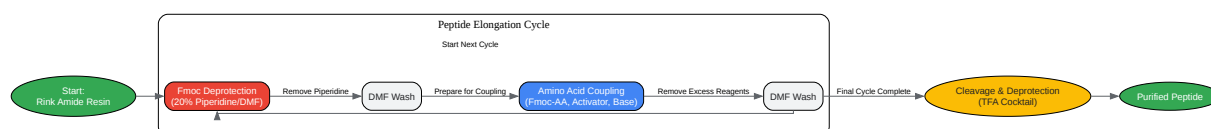
6. Cleavage and Final Deprotection:

- Once the peptide chain is fully assembled, wash the resin with dichloromethane (DCM).

- Treat the resin with a cleavage cocktail to remove the peptide from the resin and cleave all side-chain protecting groups. A common cocktail for peptides containing cysteine is Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water to prevent side reactions with the reactive thiol group.[6]
- The cleaved peptide is then precipitated in cold diethyl ether, collected by centrifugation, and lyophilized for purification and analysis.

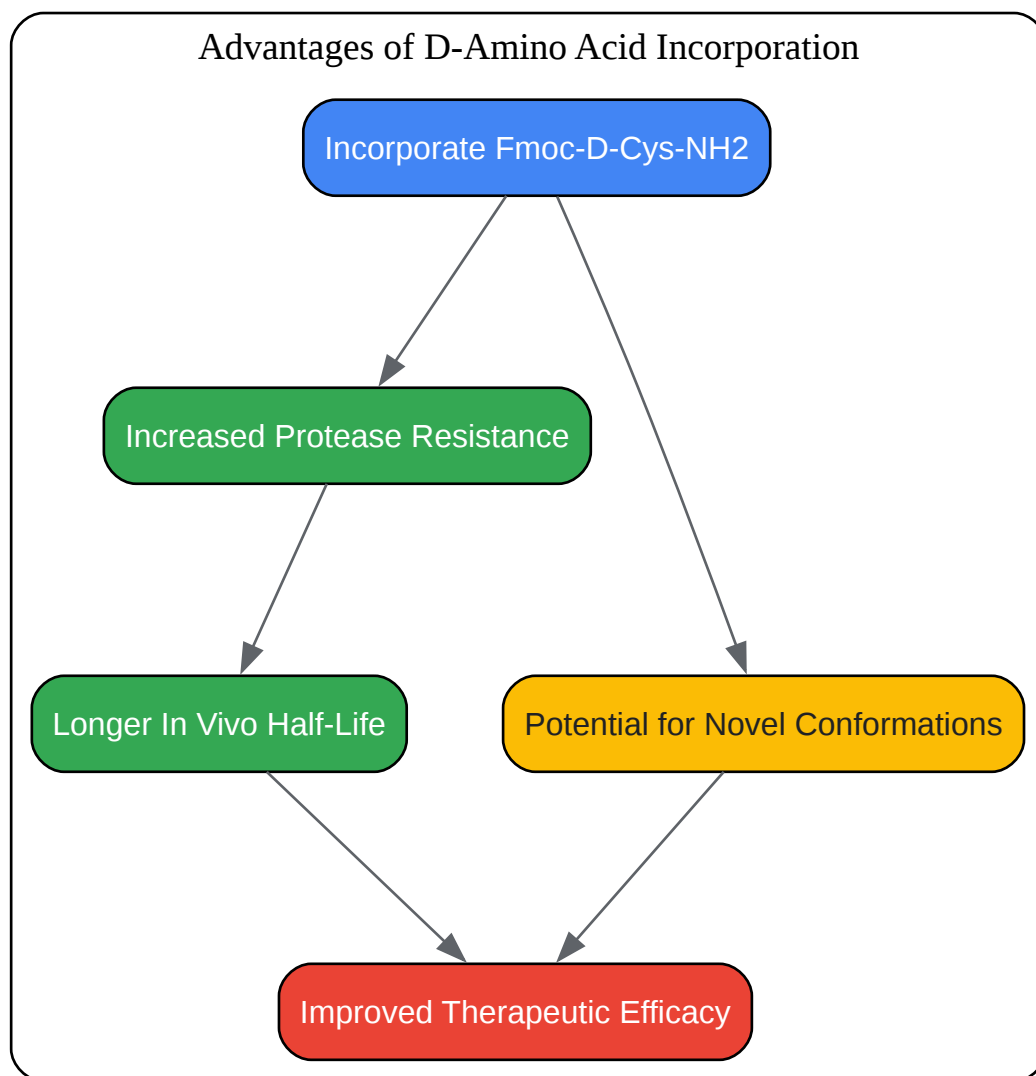
Workflow Diagrams

The following diagrams illustrate the key processes in Fmoc-based solid-phase peptide synthesis.



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Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.



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Caption: Rationale for using D-Cysteine in peptides.

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